hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities . This particular compound features a pyrroloquinoxaline core, which is a fused ring system combining pyrrole and quinoxaline structures, making it a significant molecule in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a substituted aniline, which undergoes cyclization with a suitable diketone to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoxaline and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other quinoxaline derivatives, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent that intercalates into DNA.
Levomycin: An antibiotic with a similar quinoxaline core.
These compounds share the quinoxaline core but differ in their substituents and specific biological activities
Properties
CAS No. |
842958-31-0 |
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Molecular Formula |
C26H30N4O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
hexyl 2-amino-1-(4-propan-2-ylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C26H30N4O2/c1-4-5-6-9-16-32-26(31)22-23-25(29-21-11-8-7-10-20(21)28-23)30(24(22)27)19-14-12-18(13-15-19)17(2)3/h7-8,10-15,17H,4-6,9,16,27H2,1-3H3 |
InChI Key |
ZQDBBXGKHNDQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(C)C)N |
Origin of Product |
United States |
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